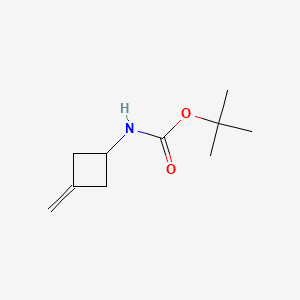

tert-Butyl (3-methylenecyclobutyl)carbamate

描述

tert-Butyl (3-methylenecyclobutyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-methylenecyclobutylamine scaffold. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, where the Boc group serves to protect amines during multi-step reactions. The 3-methylenecyclobutyl moiety introduces unique steric and electronic properties, influencing reactivity and downstream functionalization.

属性

IUPAC Name |

tert-butyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVCZCZNTKQCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651735 | |

| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-04-9 | |

| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-methylidenecyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Types of Reactions

tert-Butyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

科学研究应用

tert-Butyl (3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:

作用机制

The mechanism of action of tert-Butyl (3-methylenecyclobutyl)carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, preventing undesired reactions at the nitrogen atom. Deprotection under acidic conditions proceeds via protonation of the carbamate carbonyl oxygen, followed by elimination of tert-butanol and carbon dioxide, generating the free amine. This mechanism is crucial for its role as a protecting group in organic synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3-methylenecyclobutyl)carbamate with analogs from the provided evidence, focusing on structural features , synthetic pathways , and safety profiles .

Table 1: Structural and Functional Comparison

Key Observations:

Steric Effects : The 3-methylenecyclobutyl group in the target compound likely imposes greater steric hindrance compared to the 4-methoxycyclohexyl group in Compound 296 . This may reduce nucleophilic reactivity but enhance stability in acidic conditions.

Electronic Effects: The dibenzylamino substituent in the cyclobutane analog (Compound AG00HU8K) introduces electron-donating properties, contrasting with the electron-neutral methylene group in the target compound.

Synthetic Utility : Compound 296 is synthesized via multi-step protocols involving pyrimidinyl amination , whereas the target compound’s synthesis would likely require cyclobutane ring functionalization (e.g., olefin metathesis or [2+2] cycloaddition).

Research Findings and Limitations

Synthetic Challenges : Cyclobutane derivatives like the target compound often require specialized methods (e.g., ring-strain alleviation strategies) compared to cyclohexane analogs. For instance, Compound 296 is synthesized via straightforward amine protection, whereas 3-methylenecyclobutyl derivatives may demand photochemical or transition-metal-catalyzed steps .

Stability : The Boc group in the target compound is susceptible to acidic cleavage, similar to other tert-butyl carbamates. However, the strained cyclobutane ring could accelerate decomposition under thermal stress compared to six-membered analogs.

For example, its solubility, melting point, and exact toxicity remain unverified.

生物活性

Tert-butyl (3-methylenecyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in pharmacology.

- Molecular Formula : C10H17NO2

- CAS Number : 4248-19-5

- Molecular Weight : 185.25 g/mol

The biological activity of this compound is primarily linked to its role as a carbamate derivative. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially provide neuroprotective effects.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties by modulating inflammatory responses and reducing oxidative stress. For example, studies have shown that certain carbamate derivatives can protect astrocytes from amyloid beta-induced toxicity by decreasing TNF-α levels and free radical production .

Enzyme Inhibition

This compound acts as an inhibitor of both β-secretase and AChE. These actions are significant in the context of Alzheimer's disease, where β-secretase is involved in the formation of amyloid plaques. The inhibition of these enzymes may help mitigate the progression of neurodegenerative diseases .

Case Studies

Research Findings

- Inhibition of Amyloidogenesis : this compound has been shown to inhibit amyloidogenesis in vitro, suggesting a mechanism that could be beneficial for Alzheimer's disease treatment.

- Cytokine Modulation : The compound has been observed to modulate cytokine production, specifically reducing TNF-α levels, which are often elevated in neuroinflammatory conditions .

- Bioavailability Issues : While promising results were observed in cell cultures, the compound's bioavailability in the brain remains a concern, necessitating further investigation into delivery methods and formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。